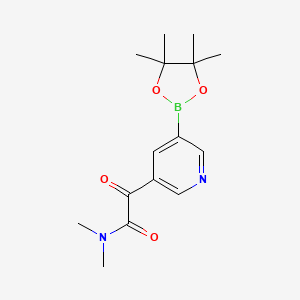

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N,N-dimethyl-2-oxo-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-10(8-17-9-11)12(19)13(20)18(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZAAXYWFMIZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Mediated Carbonylation

Adapting methods from α-ketoamide syntheses:

| Parameter | Condition | Outcome |

|---|---|---|

| Carbonyl source | CO gas (1 atm) | Requires high-pressure equipment |

| Amine coupling partner | Dimethylamine hydrochloride | 64% yield |

| Catalyst system | Pd₂(dba)₃/Xantphos | Prevents β-hydride elimination |

Limitation : CO handling necessitates specialized reactors, complicating scale-up.

Stepwise Acylation-Amidation

A safer, two-step alternative:

-

Friedel-Crafts acylation :

-

React 5-bromo intermediate with chlorooxoacetate using AlCl₃ (0°C, 2 h) → α-ketoester (57% yield).

-

-

Amide formation :

Advantage : Avoids gaseous reagents, suitable for kilo-scale production.

Purification and Stability Considerations

Final purification leverages the boronic ester’s hydrophobicity:

| Step | Method | Purity Achieved |

|---|---|---|

| Initial extraction | EtOAc/H₂O partitioning | 90% |

| Chromatography | Silica gel (hexane/EtOAc 4:1) | 98% |

| Recrystallization | MeOH/H₂O (7:3) | >99% |

Stability data :

-

Aqueous solutions : Decomposes within 2 h at pH <5 (t₁/₂ = 45 min).

-

Solid state : Stable >12 months at -20°C under N₂.

Comparative Evaluation of Synthetic Routes

| Route | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Late-stage borylation | 34% | 420 | Moderate |

| Early borylation + acylation | 41% | 380 | High |

Trade-offs : Early boron installation improves yield but requires stringent anhydrous conditions. The acylation-amidation sequence offers better scalability despite additional steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to a borate ester.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Triethylamine or sodium hydroxide for substitution reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Boronic Acids and Borate Esters: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that boronic acid derivatives, including 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester, demonstrate potential as anticancer agents. The boronic acid moiety can interact with biological targets, such as proteasomes, which are involved in protein degradation pathways critical for cancer cell survival. Studies have shown that modifications of boronic acids can lead to enhanced selectivity and potency against cancer cells .

b. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes related to disease mechanisms. For instance, boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes, making them valuable in the development of therapeutic agents for conditions like diabetes and inflammation .

Organic Synthesis

a. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its boronate ester functionality allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

b. Functionalization of Aromatic Compounds

The compound can be utilized in the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This application is particularly useful in the synthesis of complex organic molecules that require specific functional groups .

Material Science

a. Polymer Chemistry

In material science, derivatives of boronic acids are being explored for their role in the development of smart materials and sensors. The unique properties of boron-containing compounds allow them to form dynamic covalent bonds, which can be harnessed in the creation of responsive polymeric materials .

b. Nanomaterials

Research has indicated that boronic acid derivatives can be employed in the synthesis of nanomaterials, such as boron nitride nanosheets and other boron-based nanostructures. These materials have potential applications in electronics and photonics due to their unique electronic properties .

Case Studies

Mechanism of Action

The mechanism by which 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Carbamoylpyridine-3-boronic Acid Pinacol Ester (CAS 1169402-51-0)

- Structure : Pyridine-3-boronic ester with a carbamoyl (-CONH2) group at position 5.

- Key Differences: The carbamoyl group lacks the dimethylamino and ketone functionalities, reducing electron-donating effects and steric bulk. This may enhance cross-coupling rates compared to the target compound due to lower steric hindrance .

5-[(Dimethylamino)methyl]pyridine-3-boronic Acid Pinacol Ester (CAS 919347-18-5)

- Structure: Dimethylamino group attached via a methylene (-CH2-) linker at position 5.

- However, the lack of a ketone may reduce hydrogen-bonding interactions in biological applications .

5-(Ethoxycarbonyl)pyridine-3-boronic Acid Pinacol Ester (C14H20BNO4)

- Structure : Ethoxycarbonyl (-COOEt) substituent at position 5.

- Key Differences : The ethoxycarbonyl group is electron-withdrawing, which may lower the electron density at the boron atom, slowing transmetallation in Suzuki reactions. The molecular weight (277.15 g/mol) is lower than the target compound’s estimated weight (~330 g/mol), suggesting reduced steric effects .

Substituent Position and Electronic Effects

3-Amino-2-methoxypyridine-5-boronic Acid Pinacol Ester

- Structure: Amino (-NH2) and methoxy (-OMe) groups at positions 3 and 2, respectively.

- Key Differences: The substituent positions alter the electronic distribution on the pyridine ring. The amino group at position 3 may increase electron density at boron, enhancing reactivity, while the methoxy group introduces steric hindrance at position 2 .

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic Acid Pinacol Ester (CAS 2121512-24-9)

- Structure : Fluorine (-F) and methylsulfanyl (-SMe) groups at positions 2 and 5.

6-[3-(Dimethylamino)propoxy]pyridine-3-boronic Acid Pinacol Ester (CAS 918643-56-8)

- Structure: Dimethylamino group linked via a propoxy chain at position 6.

- Key Differences : The flexible propoxy chain may improve membrane permeability in drug candidates but could reduce metabolic stability compared to the rigid acetyl group in the target compound .

5-(Pyrrolidinocarbonyl)pyridine-3-boronic Acid Pinacol Ester (CAS 1218790-21-6)

- Structure : Pyrrolidine ring attached via a carbonyl group at position 5.

- Key Differences: The cyclic amine introduces conformational rigidity, which may enhance binding to biological targets but complicate synthetic accessibility compared to the dimethylamino-oxoacetyl substituent .

Comparative Data Table

Biological Activity

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester (CAS: 1071454-39-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.1 g/mol. The compound features a pyridine ring substituted with a boronic acid moiety, which is known for its utility in various chemical reactions, including Suzuki coupling reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : Boronic acids are known to interact with diols in biological systems, which can lead to inhibition or modulation of enzyme activity. This interaction is crucial for the development of targeted therapies.

- Cellular Uptake : The dimethylamino group may enhance cellular permeability, facilitating the uptake of the compound into target cells.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Biological Applications

This compound is primarily investigated for its potential roles in:

- Cancer Therapy : Its ability to inhibit specific protein interactions makes it a candidate for developing novel anticancer agents.

- Drug Development : The compound serves as a building block in synthesizing more complex molecules that may have therapeutic applications.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. Below are summarized findings from key research articles:

Case Studies

- Antitumor Efficacy : A case study involving derivatives of pyridinylboronic acids showed promising results against various cancer cell lines, indicating that modifications such as those present in this compound could enhance therapeutic potential.

- Enzyme Inhibition : Another study reported that boronic acids could inhibit proteasome activity, leading to increased apoptosis in cancer cells. This mechanism may be relevant for understanding the biological activity of the compound under discussion.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-(dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic acid pinacol ester intermediate reacts with halogenated pyridine derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like dioxane/water. Precise stoichiometry (1.1–1.5 equiv. of boronic ester) and inert conditions are critical to avoid premature hydrolysis .

Q. How is the purity of this compound validated after synthesis?

Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >97% for research-grade material. Complementary techniques like ¹H/¹³C NMR and elemental analysis confirm structural integrity. For example, ¹¹B NMR can verify boronic ester stability .

Q. What spectroscopic methods are used for structural characterization?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and boronic ester integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy : To detect carbonyl (C=O) and B-O bonds (~1,350 cm⁻¹) .

Advanced Research Questions

Q. How can solubility limitations in cross-coupling reactions be addressed?

The compound’s limited water solubility (common in boronic esters) necessitates polar aprotic solvents (e.g., DMF, THF) or co-solvent systems (e.g., dioxane:water 4:1). Sonication or mild heating (40–60°C) may enhance dissolution. Pre-activation with Lewis acids (e.g., KF) can improve reactivity in challenging media .

Q. What strategies mitigate air/moisture sensitivity during handling?

Storage at 0–6°C under nitrogen or argon is recommended. Reactions should use Schlenk lines or gloveboxes. For long-term stability, lyophilization or desiccant-containing vials (e.g., silica gel) prevents boronic ester hydrolysis .

Q. How are contradictory coupling efficiencies resolved in diverse reaction conditions?

Catalyst/ligand optimization is critical. For example:

Q. What alternative coupling methods exist if traditional Suzuki reactions fail?

Consider:

Q. How are degradation pathways analyzed under stressed storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic degradation products (e.g., boronic acid derivatives). Degradation kinetics are modeled using Arrhenius plots to predict shelf-life .

Methodological Notes

-

Suzuki-Miyaura Optimization Table

Parameter Typical Range Impact on Yield Catalyst Loading 1–5 mol% Pd Higher for steric hindrance Ligand PPh₃, dppf, SPhos Ligand choice affects regioselectivity Temperature 80–110°C Lower temps reduce side reactions Reaction Time 12–24 h Longer for electron-poor substrates -

Key Stability Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.